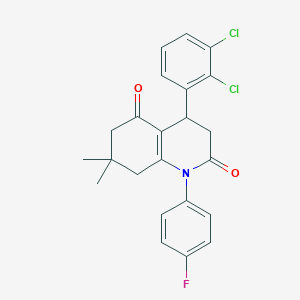![molecular formula C30H21N3O2 B11498702 (4-Dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone](/img/structure/B11498702.png)
(4-Dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining dibenzofuran, pyrimido[1,2-a][1,3]benzimidazole, and phenylmethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone typically involves multi-step organic reactions The process begins with the preparation of dibenzofuran derivatives, followed by the construction of the pyrimido[1,2-a][1,3]benzimidazole core
Preparation of Dibenzofuran Derivatives: Dibenzofuran can be synthesized from coal tar or through the cyclization of biphenyl ethers.
Construction of Pyrimido[1,2-a][1,3]benzimidazole Core: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of Phenylmethanone Group: The final step involves the Friedel-Crafts acylation reaction to introduce the phenylmethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar dibenzofuran core.
Benzimidazole Derivatives: Compounds with a benzimidazole core, often used in pharmaceuticals.
Phenylmethanone Derivatives: Compounds containing the phenylmethanone group, used in various chemical applications.
Uniqueness
(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone is unique due to its complex structure, which combines multiple functional groups and fused ring systems
Properties
Molecular Formula |
C30H21N3O2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(4-dibenzofuran-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C30H21N3O2/c1-18-27(29(34)19-9-3-2-4-10-19)28(33-24-13-7-6-12-23(24)32-30(33)31-18)20-15-16-26-22(17-20)21-11-5-8-14-25(21)35-26/h2-17,28H,1H3,(H,31,32) |
InChI Key |
RRXBMUANTRGAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC5=C(C=C4)OC6=CC=CC=C65)C(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B11498620.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide](/img/structure/B11498622.png)
![4-(thiophen-3-yl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11498629.png)

![Benzoic acid, 4-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]-, 4-methylbenzyl ester](/img/structure/B11498638.png)
![N-(2-cyano-4,5-diethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B11498644.png)
![2-(4-fluorophenyl)-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B11498652.png)
![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B11498653.png)
![3-{[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11498664.png)
![2'-amino-1,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498668.png)
![Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate](/img/structure/B11498670.png)

![N,N-dimethyl-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11498680.png)
![4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11498685.png)
